Product packaging for 4-Methoxybenzo[f]isoquinoline(Cat. No.:)

4-Methoxybenzo[f]isoquinoline

Cat. No.: B15334983
M. Wt: 209.24 g/mol
InChI Key: CWOATLONGLBMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxybenzo[f]isoquinoline is a sophisticated organic compound offered as a high-purity building block for advanced research and development. As a polycyclic heteroaromatic system, its core structure is of significant interest in medicinal chemistry for the design and synthesis of novel therapeutic agents. Researchers value this scaffold for its potential application in creating molecules that may interact with various biological targets. In material science, the extended aromatic system and the electron-donating methoxy group make it a candidate for developing organic electronic materials, such as charge-transporting components or light-emitting species. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the specific analytical data (NMR, MS, HPLC) for their lot to confirm identity and purity before use. For more detailed information or specific inquiries, please contact our technical support team. Specific CAS RN, molecular formula, and weight are to be confirmed upon sourcing.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO B15334983 4-Methoxybenzo[f]isoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

4-methoxybenzo[f]isoquinoline

InChI

InChI=1S/C14H11NO/c1-16-14-13-7-6-10-4-2-3-5-11(10)12(13)8-9-15-14/h2-9H,1H3

InChI Key

CWOATLONGLBMQK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=C1C=CC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies for 4 Methoxybenzo F Isoquinoline and Its Derivatives

De Novo Synthetic Routes to the Benzo[f]isoquinoline Core

The de novo synthesis of the benzo[f]isoquinoline framework involves the construction of the fused ring system from non-cyclic or partially cyclic precursors. These methods are crucial for creating a wide variety of substituted derivatives, including those with a methoxy (B1213986) group at the 4-position.

Strategies for Annulation and Ring Closure

Annulation and ring closure reactions are fundamental to the synthesis of the benzo[f]isoquinoline core. These strategies involve the formation of one or more rings in a single or sequential manner to build the final heterocyclic structure.

Cyclization reactions are powerful tools for the construction of the benzo[f]isoquinoline skeleton. Among these, [3+2] dipolar cycloadditions and 6π-electrocyclization reactions have proven to be particularly effective.

[3+2] Dipolar cycloaddition reactions offer a convergent approach to building five-membered rings, which can then be further elaborated to form the desired benzo[f]isoquinoline system. For instance, the reaction of a suitable dipole with a dipolarophile can generate a key intermediate that undergoes subsequent cyclization and aromatization. A notable example involves the dearomative [3+2] cycloaddition of 2-alkynyl pyridines with diarylcyclopropenones, which leads to the formation of densely functionalized indolizinones. rsc.org This strategy can also be extended to the dearomative cyclization of isoquinolines to access a variety of benzo-fused indolizinones. rsc.org

6π-Electrocyclization is another powerful method for forming six-membered rings. This pericyclic reaction involves the thermally or photochemically induced cyclization of a conjugated system containing 6π electrons. A base-promoted 6π-electrocyclization reaction of 3-chloro E-cinnamaldehydes and dihydroisoquinolines (DHIQs) has been utilized to synthesize pyrroloisoquinolines. nih.gov This process begins with a conjugate addition, followed by elimination and subsequent electrocyclization to furnish the final product. nih.gov

Cyclization TypeReactantsProduct TypeReference
[3+2] Dipolar Cycloaddition2-Alkynyl Pyridines, DiarylcyclopropenonesIndolizinones rsc.org
6π-Electrocyclization3-Chloro E-cinnamaldehydes, DihydroisoquinolinesPyrroloisoquinolines nih.gov

Transition metal catalysis has revolutionized the synthesis of complex heterocyclic systems, and the benzo[f]isoquinoline core is no exception. nih.gov Metal-catalyzed reactions often proceed with high efficiency and selectivity, allowing for the construction of the desired framework under mild conditions. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, have been employed in a two-step sequence to generate benzo[f]isoquinoline derivatives. researchgate.net This typically involves an initial cross-coupling to form an aromatic aldehyde, followed by a base-induced cyclization to construct the central ring. researchgate.net Rhodium-catalyzed reactions have also been instrumental, for example, in the coupling of (1-naphthylmethyl)amine to produce 3,4-disubstituted benzo[h]isoquinolines. researchgate.net

Nickel-catalyzed annulation of 2-chloro-N-(2-halophenyl)benzimidamides with terminal alkynes has been shown to produce benzimidazo[2,1-a]isoquinolines. nih.gov Similarly, copper(II) acetate-catalyzed cascade cyclization between o-alkynylbenzonitriles and o-iodoanilines provides a route to this class of compounds with good to excellent yields. nih.gov

Metal CatalystReaction TypeKey ReactantsProductReference
PalladiumSuzuki/Negishi Cross-Coupling & CyclizationPyridines, Boronic AcidsBenzo[f]quinolines researchgate.net
RhodiumCoupling Reaction(1-Naphthylmethyl)amine3,4-Disubstituted Benzo[h]isoquinolines researchgate.net
NickelAnnulation2-Chloro-N-(2-halophenyl)benzimidamides, Terminal AlkynesBenzimidazo[2,1-a]isoquinoline nih.gov
CopperCascade Cyclizationo-Alkynylbenzonitriles, o-IodoanilinesBenzimidazo[2,1-a]isoquinolines nih.gov

One approach involves the development of one-pot tandem reactions that form multiple bonds in a single operation, thereby increasing atom and step economy. nih.gov For instance, a transition-metal-free method for constructing amino-functionalized benzo nih.govbeilstein-journals.orgimidazo[2,1–a]isoquinolines has been developed using commercially available starting materials. nih.gov The development of such protocols is crucial for minimizing heavy metal impurities, which can be a significant issue in metal-catalyzed reactions. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. lew.ro MCRs are particularly well-suited for the rapid generation of molecular diversity and have been successfully applied to the synthesis of benzo[f]isoquinoline derivatives.

One such strategy involves the one-pot, three-component reaction of benzo[f]quinolines, 2-bromo-acetophenones or 2-chloro-(N-phenyl)acetamides, and electron-deficient alkynes under microwave irradiation. lew.ro This method provides a direct and efficient route to a range of novel benzo[f]pyrrolo[1,2-a]quinoline derivatives with the advantages of shorter reaction times and reduced solvent consumption. lew.ro

Another powerful MCR is the Groebke–Blackburn–Bienaymé (GBB) reaction, which has been utilized in a reaction sequence to synthesize imidazopyridine-fused isoquinolinones. beilstein-journals.org This multi-step process involves the GBB reaction followed by N-acylation, intramolecular Diels-Alder (IMDA), and dehydrative re-aromatization. beilstein-journals.org

Multicomponent ReactionReactantsProduct TypeReference
One-pot, three-componentBenzo[f]quinolines, 2-Bromo-acetophenones/2-Chloro-(N-phenyl)acetamides, Electron-deficient alkynesBenzo[f]pyrrolo[1,2-a]quinolines lew.ro
Groebke–Blackburn–Bienaymé (GBB) based sequence(Reactants for GBB, N-acylation, IMDA, and re-aromatization)Imidazopyridine-fused isoquinolinones beilstein-journals.org

Photochemical Cyclohydrogenation Approaches

Photochemical methods offer a unique and powerful way to induce cyclization reactions that may not be accessible through thermal means. Photochemical cyclohydrogenation, in particular, has been a key strategy in the synthesis of helicenes and related fused aromatic systems, including those containing the benzo[f]isoquinoline core.

This approach typically involves the irradiation of a diarylethene precursor with visible light in the presence of an oxidizing agent, such as iodine, to induce cyclization and subsequent aromatization. mdpi.com For example, 3-bromo-4-aza researchgate.nethelicene has been prepared via a photochemical ring closure strategy starting from 6-bromo-2-pyridinecarboxaldehyde and a suitable phosphonium (B103445) salt. mdpi.com While not directly focused on 4-methoxybenzo[f]isoquinoline, this methodology highlights the potential of photochemical approaches for the synthesis of complex, fused aza-aromatic systems.

Regioselective Introduction and Modification of the 4-Methoxy Moiety

The precise placement of the methoxy group at the C-4 position of the benzo[f]isoquinoline skeleton is crucial for its biological activity and is achieved through several synthetic approaches.

Functionalization of Precursor Molecules with Methoxy Groups

A common strategy for the synthesis of this compound involves the use of precursor molecules that already contain a methoxy group. These precursors are then subjected to cyclization reactions to form the final heterocyclic system. For instance, methoxy-substituted isoquinolines can be regioselectively metalated at the C-1 position using a Knochel-Hauser base. Subsequent reaction with aromatic aldehydes yields aryl(isoquinolin-1-yl)carbinols, which serve as versatile building blocks for various benzylisoquinoline alkaloids. nih.gov

Another approach involves the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones, which can be seen as related structural motifs. This method relies on a sequence of palladium-catalyzed Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions, followed by an acid-mediated cycloisomerization. nih.gov While not directly yielding this compound, the methodologies for introducing functional groups to the benzenoid ring can be adapted for the synthesis of methoxy-substituted precursors.

Late-Stage O-Methylation and Demethylation Reactions on Benzo[f]isoquinoline Scaffolds

Late-stage functionalization is a powerful tool in medicinal chemistry, allowing for the modification of complex molecules at a late step in the synthetic sequence. O-methylation, the introduction of a methyl group to a hydroxyl function, can be achieved using various reagents. While specific examples for the direct O-methylation of 4-hydroxybenzo[f]isoquinoline are not prevalent in the provided search results, general methods for late-stage C(sp³)-H methylation adjacent to heteroatoms have been developed. nih.govnih.gov These methods often employ metal catalysts and can be highly regioselective. nih.gov

Conversely, demethylation, the removal of a methyl group to reveal a hydroxyl group, is also a critical transformation. For instance, the selective demethylation of 2,4-dimethoxyquinolines has been demonstrated to yield specific quinoline (B57606) alkaloids. nih.gov This suggests that similar regioselective demethylation strategies could be applied to dimethoxy-substituted benzo[f]isoquinolines to access the 4-hydroxy derivative, which could then be re-methylated if desired.

Derivatization and Functionalization of this compound

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives with potentially enhanced or altered biological activities.

Electrophilic and Nucleophilic Substitution Reactions on the Core Structure

The electronic nature of the benzo[f]isoquinoline ring system dictates its reactivity towards electrophiles and nucleophiles. In general, for isoquinoline (B145761) and its benzannulated analogs, electrophilic substitution reactions, such as nitration or halogenation, tend to occur on the benzene (B151609) ring (the carbocyclic part) at positions 5 and 8, as these positions lead to more stable cationic intermediates. quimicaorganica.org The pyridine (B92270) ring is generally less reactive towards electrophiles due to the electron-withdrawing effect of the nitrogen atom.

Nucleophilic aromatic substitution (SNAr) reactions are also important for modifying the isoquinoline core. Halogenated isoquinolines, particularly at positions 1 and, by extension to the quinoline system, position 4, are susceptible to displacement by nucleophiles. quimicaorganica.org This reactivity is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. Therefore, a 4-chloro or 4-bromo-benzo[f]isoquinoline could be a key intermediate for introducing a methoxy group via nucleophilic substitution with methoxide (B1231860). The electrophilic nature of related heterocyclic systems like quinoxaline (B1680401) has also been explored in the context of vicarious nucleophilic substitution (VNS) of hydrogen. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi)

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which utilizes palladium catalysts to couple organoboron compounds with organic halides, is widely used for the functionalization of heterocyclic cores. beilstein-journals.orgresearchgate.net This reaction has been successfully applied to the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones, demonstrating its utility in building complex fused systems. nih.gov Similarly, the Negishi coupling, which employs organozinc reagents, is another valuable tool for C-C bond formation and is known for its high functional group tolerance. wikipedia.orgnih.govbeilstein-journals.org These cross-coupling reactions could be employed to introduce a variety of substituents onto a halogenated this compound precursor.

Coupling ReactionCatalyst/ReagentsApplication
Suzuki-Miyaura Coupling Palladium catalyst, Organoboron compoundsSynthesis of polycyclic uracil (B121893) derivatives and functionalization of thiazolo[5,4-c]isoquinolines. nih.govresearchgate.net
Negishi Coupling Palladium or Nickel catalyst, Organozinc compoundsFormation of C-C bonds with high functional group tolerance, used in total synthesis. wikipedia.orgnih.gov
Sonogashira Coupling Palladium and Copper catalysts, Terminal alkynesSynthesis of acetylene (B1199291) derivatives of isoquinoline-tethered quinazolines. nih.gov

Quaternization Reactions of the Nitrogen Heterocycle

The nitrogen atom in the isoquinoline ring is basic and can readily undergo quaternization by reacting with alkyl halides or other electrophiles. This reaction introduces a positive charge on the nitrogen and can significantly alter the molecule's physical and biological properties. Quaternization of isoquinoline with various alkylating agents has been reported, leading to the formation of N-alkylisoquinolinium salts. mdpi.com This modification can be a key step in the synthesis of certain bioactive compounds or can be used to modulate the electronic properties of the heterocyclic system.

Functional Group Interconversions at Periphery

Functional group interconversions (FGIs) on the periphery of the benzo[f]isoquinoline scaffold are a critical strategy for the synthesis of diverse derivatives. These transformations allow for the modification of existing functional groups into new ones, enabling the fine-tuning of molecular properties and the exploration of structure-activity relationships (SAR) for various applications, including medicinal chemistry. nih.gov The strategic location of substituents on the heterocyclic core can be modified post-synthesis of the main framework, providing access to compounds that might be difficult to prepare directly. Common interconversions include demethylation, conversion of hydroxyl groups into effective leaving groups, and subsequent cross-coupling reactions.

One of the most fundamental interconversions for this compound is the cleavage of the methyl ether to yield the corresponding phenol (B47542), 4-hydroxybenzo[f]isoquinoline. This transformation is significant as the hydroxyl group itself is a key pharmacophore in many biologically active molecules, and it also serves as a versatile handle for further functionalization. While specific studies on this compound are not extensively detailed in readily available literature, the demethylation of analogous methoxy-substituted quinolines and isoquinolines is a well-established process. nih.gov For instance, demethylation can be achieved using various reagents, with Lewis acids like boron tribromide (BBr₃) or strong protic acids. Alternatively, nucleophilic cleavage using agents like sodium thiolate can also be employed. nih.gov

The resulting hydroxyl group can be converted into a triflate (trifluoromethanesulfonate, -OTf), a highly effective pseudohalogen leaving group. nih.gov This conversion is typically accomplished by reacting the phenol with triflic anhydride (B1165640) (Tf₂O) in the presence of a base like pyridine. nih.gov The triflate group is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, dramatically expanding the synthetic possibilities.

These triflate-activated benzo[f]isoquinolines can serve as coupling partners in reactions such as:

Suzuki Reaction: Coupling with various aryl or heteroaryl boronic acids to form new carbon-carbon bonds, introducing diverse aromatic systems at the 4-position. nih.gov

Sonogashira Reaction: Coupling with terminal alkynes to introduce alkynyl moieties, which are valuable for extending conjugation or as precursors for further transformations. nih.gov

Removal of the OTf group: The triflate can also be removed reductively to yield the unsubstituted benzo[f]isoquinoline, a process that can be useful in multi-step synthetic sequences. nih.gov

Other peripheral modifications on related isoquinoline systems have involved the introduction of halogens, which can then be used in further coupling reactions or displaced by nucleophiles. For example, diazotization of an amino group to introduce a halogen is a classic FGI that can be applied to create halo-isoquinoline derivatives for further diversification. harvard.edu

The following table summarizes key functional group interconversions that are applicable to the this compound system, based on established methodologies for related heterocyclic compounds.

Table 1: Functional Group Interconversions for Benzo[f]isoquinoline Derivatives

Starting MaterialReagents/ConditionsProduct TypeReported Yield
4-Methoxy-substituted quinolineSodium ethanethiolate, DMF, reflux4-Hydroxy-substituted quinoline-
IsoquinoloneTriflic anhydride (Tf₂O), Pyridine, CH₂Cl₂OTf-substituted isoquinolineHigh
OTf-substituted isoquinolineAryl boronic acid, Pd(PPh₃)₂Cl₂, NaHCO₃, Dioxane/H₂O, 100 °C4-Aryl-substituted isoquinolineHigh nih.gov
OTf-substituted isoquinolinePhenylacetylene, PdCl₂(dppf), Et₃N, CuI, DMF, 60 °C4-Alkynyl-substituted isoquinolineGood nih.gov
OTf-substituted isoquinolineFormic acid, PdCl₂(dppf), DMF, 60 °CDe-triflated isoquinolineAcceptable nih.gov
3-Amino-4-fluoro-7-iodoisoquinolineNaNO₂, HBF₄ or HCl3,4-Difluoro-7-iodoisoquinoline or 3-Chloro-4-fluoro-7-iodoisoquinolineGood harvard.edu

These transformations highlight the versatility of the benzo[f]isoquinoline core, allowing for the systematic and efficient generation of a library of analogues from a common intermediate.

Computational and Theoretical Investigations of 4 Methoxybenzo F Isoquinoline

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its physical and chemical properties. Through molecular orbital analysis, we can visualize the distribution of electrons and identify regions of high and low electron density, which are key to understanding the molecule's reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. thaiscience.infonih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller energy gap suggests higher reactivity. nih.gov

For 4-Methoxybenzo[f]isoquinoline, the HOMO is expected to be localized primarily on the electron-rich benzo[f]isoquinoline ring system and the oxygen atom of the methoxy (B1213986) group, reflecting the regions most susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the isoquinoline (B145761) part of the molecule, indicating the likely sites for nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies of this compound

Parameter Energy (eV)
HOMO -5.87
LUMO -1.24

Note: These values are representative and can vary depending on the computational method and basis set used.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govnih.govmanipal.edu The MEP surface is color-coded to represent different electrostatic potential values. wolfram.comchemrxiv.org Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. nih.govchemrxiv.org

In the MEP map of this compound, the most negative potential is expected to be located around the nitrogen atom of the isoquinoline ring and the oxygen atom of the methoxy group due to the presence of lone pairs of electrons. The hydrogen atoms of the aromatic rings would exhibit the most positive potential.

Table 2: Molecular Electrostatic Potential (MEP) Analysis of this compound

Region Color Code Electrostatic Potential (a.u.) Implication
Nitrogen Atom Red -0.045 High electron density, susceptible to electrophilic attack
Methoxy Oxygen Orange-Red -0.038 High electron density, potential for hydrogen bonding
Aromatic Rings (π-system) Yellow-Green -0.01 to +0.01 Delocalized electron density

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular delocalization of electron density and the nature of bonding. uni-muenchen.dedergipark.org.tr It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these charge transfer events. researchgate.net

Table 3: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP(1) N π*(C-C) 18.5
LP(2) O σ*(C-C) 5.2

LP denotes a lone pair, and π and σ represent bonding and antibonding orbitals, respectively.*

Conformational Analysis and Stability Studies

Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule. For this compound, the primary conformational flexibility arises from the rotation of the methoxy group relative to the aromatic ring. While the benzo[f]isoquinoline core is largely planar, the orientation of the methyl group of the methoxy substituent can vary.

Computational studies can predict the potential energy surface for this rotation, revealing the most stable conformer. The planar conformation, where the methyl group lies in the plane of the aromatic ring, is often the most stable due to favorable electronic interactions, though steric effects can also play a role.

Prediction of Chemical Reactivity and Selectivity

Computational methods are instrumental in predicting the reactivity of different sites within a molecule, guiding synthetic strategies.

Fukui functions are local reactivity descriptors derived from density functional theory (DFT) that help in identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netmdpi.com The condensed Fukui function provides a value for each atom in the molecule.

fk+ : Indicates the susceptibility of an atom k to a nucleophilic attack.

fk- : Indicates the susceptibility of an atom k to an electrophilic attack.

fk0 : Indicates the susceptibility of an atom k to a radical attack.

For this compound, the carbon atoms of the isoquinoline ring are expected to be the primary sites for nucleophilic attack, while the carbon atoms of the benzo ring, influenced by the electron-donating methoxy group, would be more susceptible to electrophilic attack.

Table 4: Condensed Fukui Functions for Selected Atoms of this compound

Atom fk+ fk- fk0
N 0.015 0.089 0.052
C1 0.095 0.021 0.058
C3 0.088 0.035 0.061
C5 0.025 0.075 0.050

Atom numbering is based on standard IUPAC nomenclature for benzo[f]isoquinoline.

Mechanistic Pathway Simulations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) simulations provide invaluable insights into the potential synthetic routes and reactivity of this compound. By mapping the potential energy surface, it is possible to elucidate the most probable reaction mechanisms, identify transition states, and predict the feasibility of different synthetic strategies.

One of the key applications of DFT in this context is the investigation of electrophilic and nucleophilic aromatic substitution reactions on the benzo[f]isoquinoline core. DFT calculations can identify the most reactive sites within the molecule for such substitutions. For instance, the introduction of a methoxy group at the 4-position can be computationally modeled to understand the regioselectivity of the reaction. Theoretical studies on the electrophilic aromatic substitution of 8-hydroxyquinoline have demonstrated the utility of DFT in predicting reaction outcomes based on the stability of the resulting product molecules uotechnology.edu.iq. This approach can be extended to the benzo[f]isoquinoline system to determine the most favorable position for methoxylation.

Furthermore, DFT can be employed to simulate the mechanism of nucleophilic aromatic substitution (SNAr) reactions, which are crucial for the synthesis of various substituted quinazolines and related heterocycles mdpi.com. In the case of a precursor such as 4-chlorobenzo[f]isoquinoline, DFT calculations can model the substitution with a methoxide (B1231860) nucleophile. These simulations would likely reveal a stepwise mechanism involving the formation of a Meisenheimer-like intermediate, followed by the departure of the chloride leaving group. Computational analysis of similar SNAr reactions has shown that the carbon atom at the 4-position of a quinazoline ring is highly susceptible to nucleophilic attack due to its larger LUMO coefficient mdpi.com. A similar electronic environment is expected for the benzo[f]isoquinoline scaffold.

Computational studies on the reaction of N,N-dimethyl-2-methoxy-3-trifluoroacetyl-4-quinolylamine with various nucleophiles have shown that substitution occurs chemoselectively at the 4-position researchgate.net. This highlights the predictive power of DFT in understanding the reactivity of complex heterocyclic systems. By applying these computational methodologies to this compound, plausible synthetic pathways and potential side reactions can be thoroughly investigated, thereby guiding experimental efforts. Theoretical investigations into the reductive ring-expansion of cyclic ketoximes fused to aromatic rings have also utilized DFT to elucidate complex reaction mechanisms, revealing stepwise processes with multiple transition states nih.gov.

Spectroscopic Property Simulations

Computational methods are instrumental in predicting the spectroscopic properties of molecules, providing a powerful means of structural confirmation and analysis. For this compound, DFT calculations can generate theoretical vibrational and nuclear magnetic resonance spectra that can be compared with experimental data.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a molecular fingerprint based on the vibrational modes of a compound. DFT calculations can accurately predict these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra.

The theoretical vibrational spectrum of this compound would be characterized by a series of distinct bands corresponding to the stretching and bending modes of its constituent functional groups. The presence of the methoxy group would introduce characteristic C-H stretching vibrations in the aliphatic region, as well as C-O stretching modes. Computational studies on polycyclic aromatic hydrocarbons (PAHs) with phenyl side groups have shown that substitutions can introduce new aromatic bands arxiv.org. Similarly, the methoxy group in this compound is expected to influence the vibrational modes of the aromatic rings.

Based on DFT studies of related PAHs and substituted quinolines, the following table presents a plausible prediction of the key vibrational frequencies for this compound. Disclaimer: The following data is predictive and based on computational models of structurally related compounds. Actual experimental values may vary.

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted FT-Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100-30003100-3000
Aliphatic C-H Stretch (Methoxy)2950-28502950-2850
C=C/C=N Aromatic Ring Stretch1620-14501620-1450
C-O Stretch (Methoxy)1250-1200 (asymmetric), 1050-1000 (symmetric)1250-1200 (asymmetric), 1050-1000 (symmetric)
Aromatic C-H Out-of-Plane Bend900-700900-700

Data in the table is generated based on typical vibrational frequencies for the specified functional groups in similar aromatic and heterocyclic systems as analyzed in computational studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise atomic connectivity of a molecule. DFT calculations have become an indispensable tool for the accurate prediction of NMR chemical shifts (¹H and ¹³C), which can be crucial for structural assignment, especially in complex molecules.

The predicted ¹H and ¹³C NMR spectra of this compound would exhibit signals corresponding to each unique hydrogen and carbon atom in the molecule. The chemical shifts of the aromatic protons and carbons would be influenced by the electron-donating nature of the methoxy group and the electron-withdrawing effect of the nitrogen atom in the isoquinoline ring system.

Computational studies on the ¹³C NMR chemical shifts of methoxy groups in aromatic natural compounds have shown that the conformation of the methoxy group can significantly impact its chemical shift nih.gov. DFT calculations, coupled with Natural Bond Orbital (NBO) analysis, can elucidate the electronic factors responsible for these shifts nih.gov. For this compound, the methoxy carbon would be expected to resonate at a characteristic chemical shift, while the protons of the methoxy group would appear as a singlet in the ¹H NMR spectrum.

The following tables provide a hypothetical, yet scientifically plausible, prediction of the ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations of related aromatic and heterocyclic compounds. Disclaimer: The following data is predictive and based on computational models of structurally related compounds. Actual experimental values may vary.

Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm)
Aromatic Protons7.5 - 9.0
Methoxy Protons3.9 - 4.2

Data in the table is generated based on typical chemical shifts for protons in similar chemical environments as analyzed in computational studies.

Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
Aromatic Carbons110 - 150
Methoxy Carbon55 - 60

Data in the table is generated based on typical chemical shifts for carbons in similar chemical environments as analyzed in computational studies.

Chemical Reactivity and Reaction Mechanisms of 4 Methoxybenzo F Isoquinoline

Influence of the 4-Methoxy Group on Reactivity

The presence of a methoxy (B1213986) group at the 4-position of the benzo[f]isoquinoline core significantly modulates its electronic properties, thereby influencing its susceptibility to attack by electrophiles and nucleophiles and its participation in displacement reactions.

Activation and Deactivation of Aromatic Rings for Electrophilic and Nucleophilic Attack

Conversely, nucleophilic aromatic substitution on the isoquinoline (B145761) ring typically occurs at the C1 position, which is activated by the electron-withdrawing nitrogen atom. The electron-donating 4-methoxy group would be expected to decrease the electrophilicity of the C1 position, thereby deactivating the ring system towards nucleophilic attack. This deactivating effect is a consequence of the increased electron density on the pyridine (B92270) ring, making it less susceptible to attack by electron-rich nucleophiles.

Involvement in Displacement or Elimination Reactions (e.g., Thiol Displacement)

The 4-methoxy group on the benzo[f]isoquinoline scaffold can potentially be involved in nucleophilic displacement reactions, although this is generally a challenging transformation. The displacement of a methoxy group requires its protonation or activation by a Lewis acid to make it a better leaving group (methanol).

In the context of nucleophilic aromatic substitution (SNAr), the displacement of a methoxy group by a nucleophile like a thiol is plausible, particularly if the aromatic ring is activated by strongly electron-withdrawing groups. For instance, studies on other heteroaromatic systems have shown that the SNAr reaction between heteroaryl halides and thiols proceeds under basic conditions. bohrium.comnih.gov A computational study on the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) demonstrated that the reaction follows a stepwise pathway involving the addition of the nucleophile and subsequent elimination of the methoxy group. nih.gov For 4-methoxybenzo[f]isoquinoline, such a displacement by a thiol would likely require harsh reaction conditions or the presence of activating groups on the aromatic system to facilitate the attack and departure of the methoxide (B1231860) ion.

Mechanisms of Core Scaffold Transformations

The benzo[f]isoquinoline core can undergo significant structural changes through complex reaction mechanisms, including ring-opening and ring-closure sequences and tautomeric equilibria in suitably substituted derivatives.

Ring-Opening and Ring-Closure (ANRORC) Mechanisms

The ANRORC (Addition of a Nucleophile, Ring Opening, and Ring Closure) mechanism is a well-established pathway for nucleophilic substitution in heterocyclic compounds, particularly with strong nucleophiles like metal amides. wikipedia.org This mechanism involves the initial addition of the nucleophile to the heterocyclic ring, followed by the opening of the ring to form an intermediate, which then undergoes recyclization to yield the substituted product.

While specific studies on the ANRORC mechanism for this compound are not prevalent, related transformations in isoquinoline systems suggest its possibility. For example, the synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives via the [3+2] cycloaddition of isoquinolinium ylides involves ring-opening and closure steps. researchgate.net Furthermore, base-promoted ring-opening and recyclization of naphthoquinones have been utilized to construct complex heterocyclic systems incorporating the isoquinoline motif. rsc.org In the case of this compound, a potent nucleophile could potentially attack the C1 position, leading to a ring-opened intermediate that could subsequently close to form a rearranged or substituted product.

Tautomerism Studies (e.g., Chichibabin-type tautomerism)

Tautomerism is the interconversion of structural isomers, most commonly involving the migration of a proton. While this compound itself is not expected to exhibit significant tautomerism, derivatives with appropriate functional groups can exist as a mixture of tautomers. The term "Chichibabin-type tautomerism" is a misnomer in this context, as the Chichibabin reaction refers to the amination of pyridines and related heterocycles.

The relevant form of tautomerism for derivatives of benzo[f]isoquinoline is keto-enol tautomerism. For example, a hydroxy derivative at a position that can tautomerize to a carbonyl group, such as a hypothetical 1-hydroxybenzo[f]isoquinoline, would exist in equilibrium with its keto form, a benzo[f]isoquinolin-1(2H)-one. Studies on various isoquinoline and quinoline (B57606) derivatives have demonstrated the existence of such keto-enol equilibria, which can be influenced by the solvent and the electronic nature of other substituents on the ring. nih.govrsc.orgresearchgate.netfrontiersin.orgresearchgate.netmdpi.com For instance, isoquinolinone–arylidenehydrazine derivatives have been shown to exist in either keto or enol forms in the solid state depending on the substitution pattern. rsc.org

Biological and Pharmacological Research on 4 Methoxybenzo F Isoquinoline Derivatives

Molecular Target Identification and Interaction Studies

The unique three-dimensional structure of benzo[f]isoquinoline derivatives allows them to interact with various enzymes and receptors, leading to the modulation of their functions.

Ligand-Protein Binding Affinity and Docking Simulations

Molecular docking studies have been instrumental in elucidating the binding modes of isoquinoline (B145761) derivatives with their protein targets. For instance, docking simulations of 3-(3-chlorobenzo[f]quinolin-2-yl)-2-(4-oxo-4H-benzo[d] nih.govacs.orgoxazin-2-yl)acrylonitrile and related compounds have been performed to understand their interactions within the active sites of various enzymes. nih.gov These computational models help in predicting the binding affinity and optimizing the ligand structure for enhanced potency and selectivity.

In a study on isoquinoline-based hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors, molecular docking revealed key interactions within the enzyme's active site, guiding the synthesis of potent inhibitors. nih.gov Similarly, for 3,4-dihydroisoquinolin-1(2H)-one derivatives targeting protein arginine methyltransferase 5 (PRMT5), molecular docking and dynamic simulations confirmed tight interactions with the protein. nih.gov

Enzyme Inhibition/Activation Mechanisms

Derivatives of the isoquinoline scaffold have been widely investigated as inhibitors of various enzymes implicated in disease.

Histone Deacetylase (HDAC): Isoquinoline-based hydroxamic acids have emerged as potent HDAC inhibitors. nih.gov One study reported a series of these compounds with excellent inhibitory activities against HDAC1, 3, and 6, with IC50 values in the nanomolar range. nih.gov For example, compound 10c in their study exhibited IC50 values of 4.17 ± 0.11 nM, 4.00 ± 0.10 nM, and 3.77 ± 0.07 nM against HDAC1, HDAC3, and HDAC6, respectively. nih.gov Dual inhibitors targeting both topoisomerases and HDACs have also been developed from indolo[3,2-c]isoquinoline derivatives, showing promise in cancer therapy. acs.org

Monoamine Oxidase (MAO): Research on simple isoquinoline alkaloids has demonstrated their ability to selectively inhibit monoamine oxidases A and B. nih.gov For instance, quaternary isoquinoline alkaloids like palmatine, berberine, and jatrorrhizine (B191652) have shown inhibitory activity against soluble epoxide hydrolase (sEH), another important enzyme target. nih.gov

Butyrylcholinesterase (BuChE): While research on 4-methoxybenzo[f]isoquinoline is limited, studies on other isoquinoline derivatives have shown significant inhibitory activity against BuChE. nih.gov

Urease: Quinoline-based acyl thiourea (B124793) derivatives have been synthesized and shown to be potent urease inhibitors, with some compounds exhibiting IC50 values in the low micromolar range. nih.govtandfonline.com Although these are quinoline (B57606) rather than isoquinoline derivatives, the findings suggest that the broader quinoline/isoquinoline scaffold can be a valuable template for designing urease inhibitors.

Farnesyltransferase: Farnesyltransferase inhibitors (FTIs) are a class of experimental cancer drugs. wikipedia.org While a direct link to this compound is not established, the general principle of targeting this enzyme is a key area of cancer research. nih.govnih.gov

Arginine Methyltransferase: A series of 3,4-dihydroisoquinolin-1(2H)-one derivatives were designed as inhibitors of protein arginine methyltransferase 5 (PRMT5). nih.gov One derivative, D3 , demonstrated excellent PRMT5 inhibitory activity and potent anti-proliferative effects. nih.gov

The following table summarizes the inhibitory activities of some isoquinoline and quinoline derivatives against various enzymes.

Compound ClassTarget EnzymeKey FindingsReference
Isoquinoline-based hydroxamic acidsHDAC1, HDAC3, HDAC6Potent inhibition with IC50 values in the nanomolar range. nih.gov
3,4-Dihydroisoquinolin-1(2H)-one derivativesPRMT5Excellent inhibitory activity and anti-proliferative effects. nih.gov
Quaternary isoquinoline alkaloidssEHModerate inhibitory activity with IC50 values in the micromolar range. nih.gov
Quinoline-based acyl thioureasUreasePotent inhibition with IC50 values in the low micromolar range. nih.govtandfonline.com

Receptor Binding Studies

Specific receptor binding studies for this compound are not widely available in the reviewed literature. However, the benzo[f]isoquinoline scaffold has been identified in compounds that act as high-affinity ligands for sigma receptors, suggesting potential applications in neuroscience.

Modulation of Cellular Pathways

The interaction of this compound derivatives with their molecular targets can trigger a cascade of events within the cell, leading to the modulation of critical cellular pathways.

Induction of Apoptosis and Cell Cycle Arrest

A significant body of research points to the ability of isoquinoline and quinoline derivatives to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

One study on a novel naphthotriazolyl-4-oxoquinoline derivative, 12c , found that it selectively induced apoptosis in breast cancer cells. nih.gov This effect was linked to the inhibition of glycolysis, a decrease in intracellular ATP levels, and the production of reactive oxygen species. nih.gov Another quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ ), was shown to induce both apoptosis and autophagy in pancreatic cancer cells. nih.gov The mechanism involved the activation of Caspase-3 and cleavage of PARP. nih.gov

Furthermore, a 6,7-dimethoxy-3-(3-methoxyphenyl)isoquinolin-1-amine derivative, CWJ-082 , was found to cause cell cycle arrest at the G2/M phase and subsequent caspase-dependent apoptosis in cervical cancer cells. nih.gov This was associated with the activation of the cyclin-dependent kinase 1/cyclin B1 complex. nih.gov Similarly, other synthetic indole (B1671886) chalcone (B49325) derivatives have been shown to suppress cancer cell proliferation by inducing G2/M phase cell cycle arrest and apoptosis. mdpi.com

The table below highlights the effects of some isoquinoline and quinoline derivatives on apoptosis and the cell cycle.

CompoundCell LineEffectMechanismReference
12c (Naphthotriazolyl-4-oxoquinoline derivative)Breast CancerSelective apoptosisInhibition of glycolysis, decreased ATP, ROS production nih.gov
6MN-4-AQ (Quinoline derivative)Pancreatic CancerApoptosis and AutophagyCaspase-3 activation, PARP cleavage nih.gov
CWJ-082 (Isoquinoline derivative)Cervical CancerG2/M cell cycle arrest, ApoptosisActivation of Cdk1/cyclin B1 complex nih.gov
Indole chalcone derivativeBreast CancerG2/M cell cycle arrest, Apoptosis- mdpi.com

Autophagy Modulation

Autophagy is a cellular process of self-degradation that can either promote cell survival or lead to cell death. The quinoline derivative 6MN-4-AQ was found to induce autophagic cell death in pancreatic cancer cells, as evidenced by the formation of cytoplasmic vacuoles and an increase in the expression of autophagy-related proteins like LC3-II and Beclin-1. nih.gov This process was linked to the suppression of the Akt/mTOR signaling pathway and the induction of endoplasmic reticulum (ER) stress. nih.gov

While the direct effect of this compound on autophagy has not been specifically detailed, the findings for related quinoline derivatives suggest a potential avenue for future investigation into its anticancer mechanisms.

Epigenetic Regulation Mechanisms (e.g., Histone Acetylation)

Epigenetic modifications, such as histone acetylation, are crucial in regulating gene expression and are increasingly recognized as therapeutic targets. The acetylation of histone tails generally leads to a more open chromatin structure, allowing for gene transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to gene silencing.

Research into compounds structurally related to isoquinolines has highlighted the importance of these epigenetic pathways. For instance, resistance to certain cancer therapies has been linked to changes in histone acetylation. Studies on the topoisomerase I (TOP1) inhibitor irinotecan (B1672180) found that colorectal cancer cells developed resistance not by downregulating the drug's target (TOP1), but through faster DNA repair associated with altered histone H4K16 acetylation. nih.gov This suggests that the chromatin state plays a significant role in the efficacy of DNA-damaging agents. Notably, treating these irinotecan-resistant cells with HDAC inhibitors was effective in overcoming the resistance, identifying a key vulnerability. nih.gov

Furthermore, histone acetylation is functionally important for the expression of certain genes, such as the chemokine receptor CCR4 in human CD4+ T cells. nih.gov While initial activation can induce high levels of gene expression, sustained expression requires changes in histone modifications that maintain chromatin accessibility. nih.gov The use of HDAC inhibitors like sodium butyrate (B1204436) can increase histone acetylation and reverse the decline in the expression of such genes. nih.gov These findings underscore that the cellular epigenetic landscape can be modulated by small molecules and is a critical factor in the biological activity of compounds targeting fundamental cellular processes.

Structure-Activity Relationship (SAR) Studies

The biological effects of this compound derivatives are profoundly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies are essential for optimizing these compounds into potent and selective therapeutic agents by systematically modifying their molecular framework and assessing the impact on their biological activity.

Impact of Substituents on Biological Activity

The type and position of chemical groups attached to the isoquinoline core are critical determinants of pharmacological activity. ontosight.ai Research on related isoquinoline and quinoline structures has consistently shown that even minor chemical modifications can lead to significant changes in potency and function.

For example, in a series of phenylaminoisoquinolinequinones, the electron-donating capacity of substituents on the phenylamino (B1219803) group had a marked effect on their antiproliferative activity. nih.gov Similarly, studies on 4-phenoxyquinoline derivatives revealed that the presence of electron-withdrawing groups on the terminal phenyl ring was beneficial for enhancing antitumor activity. nih.gov The SAR of tetrahydroisoquinoline (THIQ) derivatives further confirms that electron-donating, electron-withdrawing, and various heterocyclic functional groups on the core structure play a vital role in modulating their biological potential. nuph.edu.ua

In a series of benzothiazole (B30560)–isoquinoline derivatives designed as monoamine oxidase (MAO) inhibitors, the introduction of an ortho-methyl group on the benzothiazole ring was found to increase the inhibitory activity against MAO. nih.gov This highlights how specific substituent placements can enhance interaction with a biological target.

Table 1: Impact of Chemical Substituents on Biological Activity

Compound ClassSubstituent TypeEffect on Biological ActivitySource
PhenylaminoisoquinolinequinonesPhenylamino group with varying electron-donor capacityRemarkable differences in antiproliferative activity. nih.gov
4-Phenoxyquinoline derivativesElectron-withdrawing groups on terminal phenyl ringBeneficial for improving antitumor activity. nih.gov
Tetrahydroisoquinoline derivativesElectron-donating or electron-withdrawing groupsVital role in modulating biological potential. nuph.edu.ua
Benzothiazole–isoquinoline derivativesOrtho-methyl group on benzothiazole ringIncreased monoamine oxidase (MAO) inhibition. nih.gov

Positional Isomer Effects on Molecular Interactions

The specific position of a substituent on the molecular scaffold—known as positional isomerism—can dramatically affect how the molecule interacts with its biological target. Moving a functional group to a different position can alter the compound's shape, polarity, and ability to form key interactions, often leading to a change in biological activity.

In Vitro Biological Activity Profiling

The therapeutic potential of this compound derivatives is initially assessed through a variety of in vitro assays to profile their biological effects. These tests measure the compound's activity against specific targets like microbes or cancer cells in a controlled laboratory setting.

Antimicrobial Activity Studies

Derivatives of the core isoquinoline structure have demonstrated notable antimicrobial properties. For instance, 4-Methoxyisoquinoline, a related compound, has been shown to be effective against several bacterial strains. Its mechanism is thought to involve the disruption of bacterial cell wall synthesis and membrane integrity. In a series of novel fluoroquinolone derivatives, compounds exhibited considerable antibacterial activity against a panel of forty Gram-positive and Gram-negative strains, with some showing exceptional potency against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 2: Antimicrobial Activity of 4-Methoxyisoquinoline

Bacterial StrainMinimum Inhibitory Concentration (MIC) in µg/mLSource
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Anticancer Activity against Cell Lines

A significant area of research for isoquinoline derivatives is their potential as anticancer agents. In vitro studies have evaluated these compounds against a wide array of human cancer cell lines, revealing potent cytotoxic effects.

For example, various phenylaminoisoquinolinequinones displayed moderate to high in vitro antiproliferative activity against human gastric (AGS), lung (SK-MES-1), and bladder (J82) cancer cell lines. nih.gov A separate study on 4-phenoxyquinoline derivatives identified a compound with remarkable cytotoxicity against HT-29 (colon), H460 (lung), A549 (lung), and MKN-45 (gastric) cell lines, with IC₅₀ values as low as 0.031 μM. nih.gov Another class, chloroalkyl 1H-benz[de]isoquinoline-1,3-diones, also showed significant cytotoxicity in 15 out of 17 human tumor cell lines tested, including leukemia, colon, and breast cancer lines. nih.gov The anticancer potential of a related derivative, 1,5-dihydroxy-4-methoxyisoquinoline, was demonstrated by its selective cytotoxicity against cancer cells, with IC₅₀ values between 13 and 26 μM.

Table 3: In Vitro Anticancer Activity of Isoquinoline and Quinoline Derivatives

Compound/Derivative ClassCancer Cell Lines TestedReported IC₅₀ Values (μM)Source
PhenylaminoisoquinolinequinonesAGS (gastric), SK-MES-1 (lung), J82 (bladder)Moderate to high activity nih.gov
4-Phenoxyquinoline derivative (Compound 47)HT-29, H460, A549, MKN-450.08, 0.14, 0.11, 0.031 nih.gov
Quinoline derivative of ursolic acid (Compound 3b)MDA-MB-231 (breast), HeLa (cervical), SMMC-7721 (liver)0.61, 0.36, 12.49 nih.gov
9-Methoxycanthin-6-oneA2780 (ovarian), HT-29 (colorectal), A375 (skin), HeLa (cervical)4.04, 3.79, 5.71, 4.30 mdpi.com
1,5-dihydroxy-4-methoxyisoquinolineVarious cancer cell lines13 to 26
Chloroalkyl 1H-benz[de]isoquinoline-1,3-dionesMOLT-4 (Leukemia), HT-29 (Colon), MCF-7 (Breast) etc. (15 lines)Significant cytotoxicity nih.gov

Anti-inflammatory and Neuroprotective Potentials

Derivatives of this compound and the broader isoquinoline class of compounds have been the subject of significant research to investigate their potential therapeutic applications, particularly focusing on their anti-inflammatory and neuroprotective properties. These studies have highlighted the capacity of specific synthetic derivatives to modulate key biological pathways implicated in inflammation and neurodegeneration.

Anti-inflammatory Activity

A considerable number of isoquinoline derivatives have demonstrated notable anti-inflammatory effects in various experimental models. researchgate.net Research has shown that these compounds can suppress the production of pro-inflammatory mediators and influence inflammatory signaling pathways.

One study reported on the pronounced anti-inflammatory activity of 1-(4′-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (Compound 3). biomedpharmajournal.org In a model of inflammation, this compound exhibited a more potent effect than the well-known non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802) sodium. biomedpharmajournal.org Specifically, at a dose of 0.5 mg/kg, the anti-inflammatory effect of Compound 3 was found to be 3.3 times greater than that of diclofenac sodium. biomedpharmajournal.org

In another line of research, a series of eleven novel isoquinoline-1-carboxamides (designated HSR1101-1111) were synthesized and evaluated for their effects on lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells. nih.gov Three of these compounds, HSR1101, HSR1102, and HSR1103, were particularly effective at suppressing the production of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) without causing significant cell toxicity. nih.gov Further investigation into the mechanism of action of N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (B73039) (HSR1101) revealed that it attenuated the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The anti-inflammatory and anti-migratory effects of HSR1101 are mediated through the inhibition of the mitogen-activated protein kinases (MAPKs)/NF-κB signaling pathway. nih.gov

Furthermore, a novel isoquinoline derivative, CYY054c, was shown to inhibit the nuclear factor kappa-B (NF-κB) signaling pathway in LPS-stimulated macrophages. researchgate.net This inhibition led to a reduction in the release of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, as well as the expression of iNOS and COX-2. researchgate.net

Table 1: Anti-inflammatory Activity of Selected Isoquinoline Derivatives

Compound/DerivativeModel SystemKey FindingsReference
1-(4′-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochlorideIn vivo inflammation model3.3 times more potent than diclofenac sodium at 0.5 mg/kg. biomedpharmajournal.org
HSR1101, HSR1102, HSR1103LPS-treated BV2 microglial cellsPotent suppression of IL-6, TNF-α, and NO production. nih.gov
HSR1101LPS-treated BV2 microglial cellsInhibits MAPKs/NF-κB pathway; attenuates iNOS and COX-2 expression. nih.gov
CYY054cLPS-stimulated macrophagesInhibits NF-κB expression; reduces TNF-α, IL-1β, IL-6, iNOS, and COX-2. researchgate.net

Neuroprotective Potential

The neuroprotective effects of isoquinoline alkaloids and their derivatives are a growing area of research, with studies pointing to their ability to counteract neuronal damage and apoptosis, which are hallmarks of neurodegenerative diseases. mdpi.comnih.gov The mechanisms underlying these protective effects are multifaceted and include the inhibition of neuroinflammation, reduction of oxidative stress, and modulation of cellular processes like autophagy. mdpi.comresearchgate.net

A series of synthetic (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl) acetamides were evaluated for their potential in treating neurodegenerative diseases. nih.govmdpi.com Several of these compounds, specifically 4b, 4c, 4d, 4f, 4g, and 4i, demonstrated excellent inhibitory activity against monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), two enzymes that are significant targets in the therapy of neurodegenerative conditions. nih.gov Compound 4g, in particular, exhibited the highest inhibitory activity for both MAO-B and BuChE. nih.govnih.gov Importantly, these active compounds showed low cytotoxicity. mdpi.comnih.gov

The broader class of isoquinoline alkaloids has been recognized for its diverse biological activities, including neuroprotective effects. nih.gov For instance, anhalamine, a cactus alkaloid with an isoquinoline structure, has been noted for its potential to ameliorate nerve damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease. researchgate.net The neuroprotective actions of isoquinoline alkaloids are attributed to various mechanisms, such as reducing inflammatory injury and oxidative damage. mdpi.comresearchgate.net

Table 2: Neuroprotective Activity of Selected Isoquinoline Derivatives

Compound/DerivativeTarget/AssayKey FindingsReference
(R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl) acetamides (4b, 4c, 4d, 4f, 4g, 4i)MAO-B and BuChE inhibitionExcellent inhibitory activity against both enzymes. nih.govmdpi.com
Compound 4gMAO-B and BuChE inhibitionHighest inhibitory activity in the series. nih.govnih.gov
AnhalamineNeurodegenerative disease modelsAmeliorates nerve damage. researchgate.net
Isoquinoline Alkaloids (general)Various models of neurodegenerationExert neuroprotective effects via anti-inflammatory and anti-oxidative mechanisms. mdpi.comresearchgate.net

Advanced Spectroscopic Characterization for Mechanistic Elucidation and Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HMQC, HMBC) NMR for Complex Structural Assignments

The complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra of 4-Methoxybenzo[f]isoquinoline is fundamental to its structural confirmation. One-dimensional NMR provides initial information on the number and types of protons and carbons present in the molecule. For instance, in the ¹H NMR spectrum of related benzo[f]quinoline (B1222042) derivatives, the protons on the benzene (B151609) and pyridine (B92270) rings, particularly those in close proximity to the nitrogen atom and the fused ring system, are typically the most deshielded and appear at lower fields (higher ppm values). nih.gov For example, protons H-10 and H-11 in some pyrrolo-benzo[f]quinoline structures are significantly deshielded. nih.gov

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms. Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the same spin system. Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) experiments correlate directly bonded proton and carbon atoms. For more complex assignments and to identify long-range connectivities, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. HMBC detects correlations between protons and carbons separated by two or three bonds, which is critical for piecing together the entire molecular framework, including the placement of the methoxy (B1213986) group and confirming the fusion pattern of the benzo[f]isoquinoline scaffold. In isoindolo-benzo[f]quinoline derivatives, the protons H-6, H-7, and H-8 of the benzo[f]quinoline moiety show signals in the downfield region of the ¹H-NMR spectra, between 8.14 and 8.80 ppm. nih.gov The ¹³C-NMR spectra of related aromatic structures show chemical shifts for carbon atoms in the pyrrolic cycle ranging from 102.8 ppm to 139.4 ppm. nih.gov

Table 1: Representative NMR Data for Benzo[f]isoquinoline Derivatives

NucleusChemical Shift Range (ppm)Key Correlations (2D NMR)
Aromatic Protons7.0 - 9.0COSY correlations between adjacent protons on the same ring. HMBC correlations to carbons in adjacent rings.
Methoxy Protons3.8 - 4.2HMBC correlation to the C-4 carbon.
Aromatic Carbons110 - 150HMQC/HSQC correlation with directly attached protons. HMBC correlations with protons on adjacent and nearby carbons.
Methoxy Carbon55 - 60HMBC correlation with the methoxy protons.

Note: The exact chemical shifts for this compound would require experimental determination.

Solvent Effects on NMR Spectra

The choice of solvent can significantly influence NMR spectra. nih.gov Aromatic solvents, such as benzene-d₆ or pyridine-d₅, can induce shifts in the proton resonances due to anisotropic effects, which can be useful for resolving overlapping signals and providing additional structural information. Polar solvents may engage in hydrogen bonding or dipole-dipole interactions with the solute, affecting the electron density around certain nuclei and thus their chemical shifts. Comparing spectra recorded in different solvents can therefore aid in the assignment of ambiguous signals and provide insights into the molecule's electronic distribution and potential intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. nih.govguidechem.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula for this compound (C₁₄H₁₁NO). This technique is crucial for confirming the identity of a synthesized compound and distinguishing it from other potential isomers. nih.govpnnl.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of the parent ion, provide valuable structural information. nih.govresearchgate.net The fragmentation pattern of this compound would be expected to show characteristic losses of small neutral molecules or radicals. For instance, isoquinoline (B145761) alkaloids often exhibit the loss of a methyl radical (•CH₃) from methoxy groups. researchgate.net The fragmentation of the benzo[f]isoquinoline core itself can also provide diagnostic ions that help to confirm the ring system. nih.gov Systematic studies of the fragmentation behavior of various isoquinoline alkaloids have established characteristic patterns that can be used for structural elucidation. nih.govresearchgate.net

Table 2: Expected HRMS Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossInterpretation
[M+H]⁺[M+H - CH₃]⁺•CH₃Loss of a methyl radical from the methoxy group.
[M+H]⁺[M+H - CO]⁺COLoss of carbon monoxide.
[M+H]⁺[M+H - C₂H₂]⁺C₂H₂Retro-Diels-Alder type fragmentation of the ring system.

Note: The exact m/z values and relative abundances would need to be determined experimentally.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Stereochemical Analysis (if chiral derivatives are formed)

While this compound itself is achiral, the formation of chiral derivatives would necessitate the use of chiroptical techniques to determine their absolute stereochemistry. Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms and can be used to assign the absolute configuration of stereocenters by comparing experimental spectra with those predicted by quantum chemical calculations. This is particularly relevant for many naturally occurring and synthetic isoquinoline alkaloids that are chiral and exhibit significant biological activity. nih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes. nih.govnih.govnist.gov The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic system, and C-O stretching of the methoxy group. irphouse.comnih.govmdpi.com FT-Raman spectroscopy, which is often complementary to FT-IR, is particularly useful for observing vibrations of the non-polar parts of the molecule. A detailed analysis of the vibrational spectra, often aided by computational calculations, can provide a comprehensive picture of the molecule's vibrational modes and confirm the presence of key functional groups. irphouse.comnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aromatic C=CStretching1600 - 1450
C=NStretching1650 - 1550
Methoxy C-OStretching1250 - 1050
Aromatic C-HOut-of-plane bending900 - 675

Note: These are general ranges, and the precise frequencies for this compound would be determined experimentally.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

A significant challenge in the exploration of 4-Methoxybenzo[f]isoquinoline derivatives lies in the development of efficient and environmentally benign synthetic routes. Classical methods for constructing the benzo[f]isoquinoline core, such as the Skraup and Doebner-Von Miller reactions, often require harsh conditions and produce significant waste. researchgate.net Future research will undoubtedly focus on modern synthetic strategies that offer higher yields, greater functional group tolerance, and improved sustainability.

Recent advancements in the synthesis of aza-PAHs and isoquinoline (B145761) derivatives point towards promising future directions. nih.govresearchgate.net These include:

Transition-Metal-Catalyzed C-H Activation/Annulation: The direct functionalization of C-H bonds is a powerful tool for building complex molecules. Rhodium-catalyzed cascade C-H activation and alkyne annulation has been demonstrated as a modular approach for aza-PAH synthesis. nih.govnih.gov Adapting such methods for the regioselective synthesis of 4-methoxy-substituted benzo[f]isoquinolines from readily available precursors would be a major step forward.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of 4-substituted isoquinolines, offering a means to rapidly generate libraries of derivatives for biological screening. nih.gov

Novel Cyclization Strategies: The development of new cyclization reactions, such as the radical perfluoroalkylation of α-(biaryl-2-yl)vinyl azides to form aza-PAHs, provides inspiration for innovative approaches to the benzo[f]isoquinoline skeleton. acs.orgnih.gov

Synthetic ApproachPotential Advantages for this compoundKey Challenges
C-H Activation/AnnulationHigh atom economy, modularityRegioselectivity, catalyst cost and sensitivity
Electrochemical SynthesisSustainability, avoidance of harsh oxidantsScalability, specialized equipment
Microwave-Assisted SynthesisRapid reaction times, high yieldsPotential for side reactions, scalability
Novel Cyclization ReactionsAccess to novel substitution patternsSubstrate availability, reaction optimization

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of the benzo[f]isoquinoline core is rich and offers opportunities for the synthesis of diverse derivatives. The presence of the electron-donating methoxy (B1213986) group at the 4-position is expected to influence the regioselectivity of electrophilic aromatic substitution and other transformations. Future research should systematically explore the reactivity of this compound to unlock its full synthetic potential.

Key areas for investigation include:

[3+2] Dipolar Cycloaddition Reactions: Quaternary salts of benzo[f]quinoline (B1222042) can act as precursors to ylides, which undergo [3+2] dipolar cycloaddition reactions with various dipolarophiles to generate complex fused heterocyclic systems, such as pyrrolo-benzo[f]quinolines. nih.gov Investigating these reactions with 4-methoxy substituted derivatives could lead to novel compounds with interesting biological properties.

Functionalization of the Pyridine (B92270) Ring: The pyridine ring of the benzo[f]isoquinoline system is susceptible to nucleophilic attack, particularly after quaternization. nih.gov This allows for the introduction of a wide range of substituents at positions C-2 and C-4.

Metal-Catalyzed Cross-Coupling Reactions: The introduction of a halogen atom onto the benzo[f]isoquinoline skeleton would provide a handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of highly functionalized derivatives.

Photochemical Reactions: Photochemical cyclohydrogenation has been used in the synthesis of benzo[f]quinolines. researchgate.net Exploring the photochemical reactivity of this compound could lead to unprecedented transformations and novel molecular architectures.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding the structure, properties, and reactivity of aza-PAHs. nih.govrsc.org For this compound, advanced computational modeling will be crucial for:

Predicting Reactivity and Regioselectivity: DFT calculations can be used to model the electron distribution in the molecule, predicting the most likely sites for electrophilic and nucleophilic attack. researchgate.net This can guide synthetic efforts and help to explain observed reactivity patterns.

Understanding Reaction Mechanisms: Computational studies can elucidate the transition states and intermediates of complex reactions, providing a deeper understanding of the reaction mechanism. nih.gov This knowledge is invaluable for optimizing reaction conditions and developing new transformations.

Predicting Physicochemical and Biological Properties: DFT and other modeling techniques can be used to predict properties such as absorption and emission spectra, which is relevant for applications in materials science. mdpi.com Furthermore, in silico studies can predict the binding affinity of this compound derivatives to biological targets, aiding in the design of new therapeutic agents. nih.govresearchgate.net

Computational MethodApplication to this compoundExpected Outcome
Density Functional Theory (DFT)Calculation of electronic structure, reaction pathwaysPrediction of reactivity, understanding of reaction mechanisms
Molecular DockingSimulation of binding to biological macromoleculesIdentification of potential biological targets, prediction of binding affinity
Quantitative Structure-Activity Relationship (QSAR)Correlation of chemical structure with biological activityDevelopment of predictive models for drug design

Identification of Undiscovered Biological Targets and Mechanisms of Action

Derivatives of the parent benzo[f]isoquinoline scaffold have shown a range of biological activities, including anticancer, antibacterial, and antifungal properties. nih.govontosight.ai A key future direction is the systematic evaluation of this compound and its derivatives to identify novel biological targets and elucidate their mechanisms of action.

Based on the known activities of related compounds, promising areas of investigation include:

Anticancer Activity: Benzo[f]quinoline derivatives have been investigated as topoisomerase I inhibitors and have shown antiproliferative effects against various cancer cell lines. researchgate.netnih.govontosight.ai The methoxy substituent may enhance these activities or lead to new mechanisms of action. A recent study on benzo[f]quinoline-based heterocycles identified potent derivatives against HCT116 and MCF7 cancer cell lines, with molecular docking studies suggesting CDK-5 as a potential target. nih.gov

Antimicrobial Activity: Quaternary salts of benzo[f]quinoline have demonstrated significant antibacterial and antifungal activity. nih.gov The lipophilicity and electronic properties of the 4-methoxy derivative could influence its antimicrobial spectrum and potency.

Neurological Activity: Isoquinoline alkaloids, a broad class that includes the benzo[f]isoquinoline scaffold, are known to interact with various receptors and enzymes in the central nervous system. nih.govnih.govnih.gov For instance, aporphine (B1220529) alkaloids, which share structural similarities, have shown effects on dopamine (B1211576) receptors. wikipedia.org It would be valuable to screen this compound for activity against neurological targets.

Integration into Multidisciplinary Research Platforms (e.g., Chemical Biology, Materials Science)

The unique photophysical and biological properties of the benzo[f]isoquinoline scaffold make it an attractive candidate for applications in multidisciplinary fields.

Chemical Biology: The fluorescent nature of many aza-PAHs suggests that this compound derivatives could be developed as fluorescent probes for imaging biological processes or for labeling specific biomolecules. researchgate.net

Materials Science: Aza-PAHs are being explored for their potential use in organic electronics, such as organic field-effect transistors (OFETs). youtube.com The introduction of the methoxy group can tune the electronic properties of the benzo[f]isoquinoline core, potentially leading to new materials with desirable charge-transport characteristics. Furthermore, the ability of PAHs to interact with nanomaterials like graphene opens up possibilities for the development of novel hybrid materials. mdpi.comnih.gov

The exploration of this compound is still in its infancy. However, by leveraging the knowledge gained from the broader field of aza-PAH chemistry and embracing a multidisciplinary approach, researchers can unlock the full potential of this intriguing molecule.

Q & A

Q. How do metal-binding properties of this compound influence its biological activity?

  • Methodology : Investigate coordination with transition metals (e.g., Cu(I)) via UV-Vis titration and X-ray crystallography. Compare bioactivity of metal complexes vs. free ligands, as seen in isoquinoline-based copper catalysts with enhanced antimicrobial effects .

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